molecular formula C12H15NO4 B13821254 N-(2,3-Dimethoxyphenyl)-3-oxobutanamide CAS No. 365242-41-7

N-(2,3-Dimethoxyphenyl)-3-oxobutanamide

Cat. No.: B13821254
CAS No.: 365242-41-7
M. Wt: 237.25 g/mol
InChI Key: GNCWGAFYYGBQEM-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-acetoacetanilid is an organic compound with the molecular formula C12H15NO4 and a molar mass of 237.25 g/mol . It is a derivative of acetoacetanilide, characterized by the presence of two methoxy groups at the 2 and 3 positions of the benzene ring. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethoxy-acetoacetanilid can be synthesized from 1-butene-1,3-dione and 2,3-dimethoxyaniline . The reaction typically occurs in benzene at 100°C, yielding the desired product with a 67% efficiency . The process involves the acetoacetylation of 2,3-dimethoxyaniline, followed by purification steps to isolate the final compound.

Industrial Production Methods

While specific industrial production methods for 2,3-dimethoxy-acetoacetanilid are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-acetoacetanilid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions not occupied by methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2,3-Dimethoxy-acetoacetanilid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-acetoacetanilid involves its interaction with specific molecular targets and pathways. The compound’s methoxy groups and acetoacetyl moiety play crucial roles in its reactivity and biological activity. It can interact with enzymes and proteins, leading to various biochemical effects. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethoxy-acetoacetanilid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

365242-41-7

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

N-(2,3-dimethoxyphenyl)-3-oxobutanamide

InChI

InChI=1S/C12H15NO4/c1-8(14)7-11(15)13-9-5-4-6-10(16-2)12(9)17-3/h4-6H,7H2,1-3H3,(H,13,15)

InChI Key

GNCWGAFYYGBQEM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=C(C(=CC=C1)OC)OC

Origin of Product

United States

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